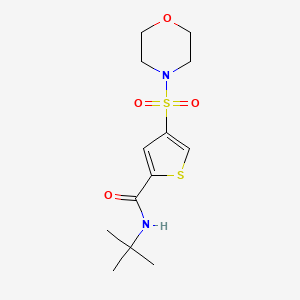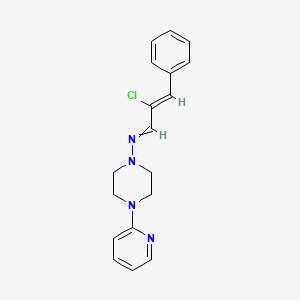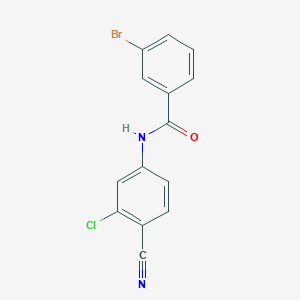![molecular formula C21H15BrN2O4 B5602698 2-[(3-bromo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5602698.png)
2-[(3-bromo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthetic strategies for related compounds often involve starting from simpler isoquinoline or benzoisoquinoline derivatives, employing conditions that facilitate the introduction of specific substituents, such as bromo, methoxy, and amino groups, at designated positions on the aromatic rings. For instance, Jacobs et al. (2008) describe the synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, a closely related chemical family, highlighting a stepwise approach that could be adapted for our compound (Jacobs et al., 2008).
Applications De Recherche Scientifique
Chemosensor Development
Research has highlighted the synthesis of new derivatives of the benzo[de]isoquinoline-1,3-dione system, including compounds similar to the one , for use as chemosensors. These compounds exhibit high selectivity in the detection of anions, showcasing their potential in analytical chemistry for sensing applications. The synthesis process involves the reaction of benzo[de]isoquinoline-1,3-dione derivatives with amino groups to produce compounds that can function effectively as chemosensors (Tolpygin et al., 2012).
Catalytic Performance in Organic Synthesis
Another study focuses on the synthesis and characterization of a novel mixed-ligand Cu(II) Schiff base complex, including derivatives similar to the compound of interest. This research emphasizes the complex's catalytic performance in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. These findings suggest that such compounds can act as catalysts in organic synthesis, providing efficient pathways for the formation of heterocyclic compounds with potential pharmaceutical applications (Ebrahimipour et al., 2018).
Anti-tubercular Activity
Further research into the benzo[g]isoquinoline-5,10-dione scaffold, related to the compound of interest, has identified promising antitubercular properties. The introduction of an amidinium moiety into the scaffold has not only increased solubility in polar solvents but also led to the identification of compounds with significant activity against Mycobacterium tuberculosis, including strains resistant to multiple drugs. This highlights the potential of such compounds in developing new antitubercular agents (Rotthier et al., 2016).
Propriétés
IUPAC Name |
2-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O4/c1-27-17-10-12(9-16(22)19(17)28-2)11-23-24-20(25)14-7-3-5-13-6-4-8-15(18(13)14)21(24)26/h3-11H,1-2H3/b23-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPKHZYPWWYHAX-FOKLQQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(cycloheptylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5602615.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5602627.png)

![7-propyl-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5602645.png)
![3-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-5-carboxamide](/img/structure/B5602680.png)

![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5602693.png)

![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5602703.png)
![6-tert-butyl-4-[(2-iodobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5602707.png)
![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5602713.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5602721.png)
